molecular formula C23H22ClN5O B4275047 6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4275047
M. Wt: 419.9 g/mol
InChI Key: SELZZUYOZXLBMV-UHFFFAOYSA-N
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Description

6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole and pyridine-substituted quinoline intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like DMF (dimethylformamide).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or pyrazole derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent due to its ability to interact with various biological targets.

    Material Science: The unique structure of this compound makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating cellular signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and chemical reactivity. The presence of the pyrazole, pyridine, and quinoline rings in a single molecule provides a versatile scaffold for drug design and material science applications.

Properties

IUPAC Name

6-chloro-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-4-29-13-20(15(3)28-29)14(2)26-23(30)19-11-22(16-6-5-9-25-12-16)27-21-8-7-17(24)10-18(19)21/h5-14H,4H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELZZUYOZXLBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
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6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
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6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

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